Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
Overview
Description
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is an organic compound with the molecular formula C13H15ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a malonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate typically involves the reaction of diethyl malonate with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as piperidine or pyridine in the presence of heat.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: Diethyl malonate and 2-chloro-3-pyridinecarboxylic acid.
Condensation: Various β-keto esters or β-diketones.
Scientific Research Applications
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The malonate ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(2-chloro-4-pyridyl)carbonyl]amino)malonate
- Diethyl 2-[(2-chloro-5-pyridyl)carbonyl]amino)malonate
- Diethyl 2-[(2-chloro-6-pyridyl)carbonyl]amino)malonate
Uniqueness
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Biological Activity
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is a compound with significant potential in medicinal chemistry due to its structural complexity and biological activity. This article explores the various aspects of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C13H15ClN2O5
- Molecular Weight : 314.72 g/mol
- CAS Number : 219793-85-8
The compound features a malonate core with a chloro-pyridyl carbonyl group, which contributes to its reactivity and biological interactions.
Synthesis
This compound can be synthesized using various methods, often involving microwave-assisted protocols to enhance reaction efficiency and yield. The synthesis typically involves the reaction of diethyl malonate with 2-chloro-3-pyridinecarboxylic acid derivatives under specific conditions that facilitate the formation of the desired product.
Biological Activity
The compound has been investigated for its diverse biological activities, particularly as a precursor for indole derivatives known for their antiviral, anti-inflammatory, anticancer, and anti-HIV properties. Below are some key findings regarding its biological activity:
Anticancer Activity
Research indicates that derivatives synthesized from this compound exhibit notable anticancer properties. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
The mechanism through which these compounds exert their effects is often linked to their ability to interact with specific biological targets such as enzymes involved in metabolic pathways or signaling cascades. For instance, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
-
Study on Antiviral Activity :
- Objective : Evaluate the antiviral potential against HIV.
- Methodology : In vitro assays were conducted using HIV-infected cell lines.
- Results : Certain derivatives demonstrated significant inhibition of viral replication.
-
Study on Anti-inflammatory Properties :
- Objective : Assess the anti-inflammatory effects in animal models.
- Methodology : Administration of compounds followed by measurement of inflammatory markers.
- Results : Notable reduction in pro-inflammatory cytokines was observed.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Diethyl malonate | Simple diester | Used as a building block |
2-Chloro-3-pyridinecarboxylic acid | Pyridine ring with carboxylic acid | Antimicrobial properties |
Ethyl 2-amino-4-(chlorophenyl)-4-methylpentanoate | Amino acid derivative | Potential anti-inflammatory |
The unique combination of the chloro-pyridyl moiety and malonate structure in this compound distinguishes it from these compounds, enhancing its potential biological activity.
Properties
IUPAC Name |
diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBWWHUBOGTCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379123 | |
Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-85-8 | |
Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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